molecular formula C21H24N4O3 B2739871 3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole CAS No. 1358349-74-2

3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole

Número de catálogo: B2739871
Número CAS: 1358349-74-2
Peso molecular: 380.448
Clave InChI: FXOKJPIPLDXERC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3

1. Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus8 µg/mL
This compoundE. coli16 µg/mL
This compoundP. aeruginosa32 µg/mL

Research indicates that these compounds inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and fatty acid metabolism .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study:
A study conducted by Dhumal et al. (2016) demonstrated that oxadiazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound’s mechanism involved the activation of caspase pathways leading to programmed cell death .

3. Anti-inflammatory Activity

Oxadiazoles have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Table 2: Anti-inflammatory Effects of Oxadiazole Derivatives

CompoundInflammatory MarkerEffect
This compoundTNF-alphaDecreased by 50% at 10 µg/mL
This compoundIL-6Decreased by 40% at 10 µg/mL

These findings suggest that this compound could be a promising candidate for treating inflammatory diseases .

4. Neuroprotective Activity

Recent studies have explored the neuroprotective effects of oxadiazole derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
Research by Salama et al. (2020) indicated that certain oxadiazole derivatives improved cognitive function in animal models of Alzheimer's disease. The proposed mechanism involves the inhibition of acetylcholinesterase and reduction of oxidative stress in neuronal cells .

Aplicaciones Científicas De Investigación

Pharmacological Properties

  • Anticancer Activity :
    • Oxadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds within this class can exhibit significant growth inhibition against various cancer cell lines. For instance, a related study demonstrated that oxadiazole derivatives showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, including glioblastoma and ovarian cancer .
    • The specific compound may also possess similar anticancer properties, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity :
    • Oxadiazoles are known for their antimicrobial properties, including antibacterial and antifungal activities. Studies have shown that certain oxadiazole derivatives can be effective against both gram-positive and gram-negative bacteria as well as fungi . The presence of the azepan and pyridine moieties in the compound may enhance its interaction with microbial targets.
  • Anti-inflammatory Effects :
    • Some oxadiazole compounds have demonstrated anti-inflammatory effects in preclinical models. The incorporation of specific substituents can modulate the inflammatory response, making these compounds candidates for treating inflammatory diseases .

Case Studies

  • Anticancer Studies :
    • A study evaluated various oxadiazole derivatives for their activity against a panel of NCI-H60 cancer cell lines. Results indicated that modifications in the molecular structure significantly influenced anticancer efficacy, suggesting that further optimization of the compound could enhance its therapeutic potential .
  • Antimicrobial Activity Assessment :
    • In vitro testing against standard bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that certain oxadiazole derivatives exhibited comparable potency to conventional antibiotics like ampicillin . This highlights the potential of these compounds in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions using amidoximes and carboxylic acid derivatives as precursors. For example, amidoximes can react with activated carboxylic acids (e.g., via CDI or EDC coupling) under reflux conditions in solvents like DMF or THF to form the oxadiazole core . A stepwise approach is recommended:

Intermediate preparation : Synthesize the pyridine-azepane fragment via nucleophilic substitution (azepane + 6-chloropyridin-3-yl precursor).

Oxadiazole formation : React the amidoxime intermediate with 4-methoxyphenoxyacetic acid, followed by cyclization under acidic or thermal conditions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for high-purity yields.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

A multi-technique approach is essential:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% threshold) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., azepane protons at δ 1.5–2.0 ppm; oxadiazole C=O at ~165 ppm) .
    • FTIR : Identify key functional groups (oxadiazole C=N stretch at 1580–1620 cm⁻¹; ether C-O at 1250 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this oxadiazole derivative?

  • Core modifications : Replace the azepane moiety with smaller rings (e.g., piperidine) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Side-chain variations : Test alternative aryl groups (e.g., 3,4-dimethoxyphenyl) or alkyl spacers to improve solubility or metabolic stability .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal 14-α-demethylase (PDB: 3LD6) . Validate with in vitro assays (e.g., MIC values against Candida spp.).

Q. How can researchers resolve contradictions in reported binding affinities or synthetic yields for this compound?

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate analytical methods across labs.
  • Computational validation : Re-analyze docking poses (e.g., RMSD <2.0 Å) to confirm binding mode consistency .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., temperature gradients in cyclization steps) .

Q. What experimental design strategies are optimal for optimizing reaction conditions in large-scale synthesis?

  • Design of Experiments (DoE) : Use a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio) and identify critical parameters .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., pH vs. reaction time) to maximize yield .
  • High-throughput screening : Automate parallel reactions in microplates to rapidly test >50 conditions .

Q. Which biological targets are most promising for this compound based on structural analogs?

  • Antifungal targets : 14-α-demethylase (CYP51) due to triazole/oxadiazole interactions in similar compounds .
  • Anti-inflammatory targets : COX-2 inhibition, as seen in 4-methoxybenzoyl hydrazone derivatives .
  • Kinase inhibition : Screen against JAK2 or EGFR kinases, leveraging the pyridine-oxadiazole scaffold’s ATP-mimetic potential .

Q. What strategies improve the solubility and bioavailability of this hydrophobic oxadiazole derivative?

  • Prodrug design : Introduce phosphate or glycoside groups at the 4-methoxyphenoxy position for hydrolytic activation .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance aqueous dispersion .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Q. How can regioselectivity challenges during oxadiazole formation be mitigated?

  • Directed cyclization : Use protective groups (e.g., tert-butyldimethylsilyl) on the pyridine nitrogen to block unwanted sites .
  • Microwave-assisted synthesis : Reduce side reactions by shortening reaction times (e.g., 30 min at 120°C vs. 12 hr reflux) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hr, monitoring degradation via LC-MS .
  • Light stability : Use ICH Q1B guidelines (exposure to UV/visible light) to identify photolytic byproducts .

Q. How can computational methods enhance the discovery of novel analogs or mechanisms of action?

  • Reaction path prediction : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclization energetics .
  • Machine learning : Train models on PubChem datasets to predict bioactivity or toxicity profiles .

Propiedades

IUPAC Name

3-[6-(azepan-1-yl)pyridin-3-yl]-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-26-17-7-9-18(10-8-17)27-15-20-23-21(24-28-20)16-6-11-19(22-14-16)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOKJPIPLDXERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.